1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one
Description
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one is a substituted aromatic ketone featuring a chlorinated propan-2-one backbone attached to a 4-(difluoromethoxy)-3-ethylphenyl group. This compound’s structural uniqueness lies in the combination of a difluoromethoxy (-OCF₂H) substituent and an ethyl group at the 3-position of the aromatic ring. Such substitutions are critical for modulating electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical intermediates.
Properties
Molecular Formula |
C12H13ClF2O2 |
|---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O2/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)17-12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
ZBTZFZNBKGBBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 4-(difluoromethoxy)-3-ethylbenzene with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biological research and drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The target compound’s 4-(difluoromethoxy)-3-ethylphenyl group distinguishes it from similar arylpropanones:
- Electron-withdrawing vs. electron-donating groups :
- The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to fluorine’s electronegativity, contrasting with methoxy (-OCH₃) or hydroxy (-OH) groups in analogs like 1-(4-hydroxyphenyl)prop-2-en-1-one or 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one .
- The ethyl group at the 3-position introduces steric hindrance absent in simpler analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one .
Table 1: Substituent Comparison
Structural and Crystallographic Insights
Crystallographic data from analogs highlight the impact of substituents on molecular conformation:
- Planarity and hydrogen bonding : In 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one, the arylhydrazone group adopts a planar configuration stabilized by N–H⋯O hydrogen bonds . The target compound’s difluoromethoxy group may disrupt planarity due to steric and electronic effects.
- Bond lengths : The C=O bond in propan-2-one derivatives typically ranges from 1.21–1.23 Å , consistent across analogs. Substituents like bromine () or cyclopropyl () minimally affect this value but alter overall molecular packing.
Biological Activity
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one, with the chemical formula C12H13ClF2O2 and a molecular weight of 262.68 g/mol, is an organic compound that has garnered attention in various fields of research due to its unique structural features. The compound contains a chloro group, a difluoromethoxy group, and an ethyl-substituted phenyl ring, which contribute to its distinctive chemical properties and potential biological activities.
The structural complexity of 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one suggests that it may interact with biological systems in significant ways. The presence of the difluoromethoxy group may enhance lipophilicity, potentially affecting membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antibacterial and antifungal properties.
- Enzyme Inhibition : It is hypothesized that 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one could act as an inhibitor of specific enzymes or receptors, impacting various biochemical pathways critical for cellular function.
Antimicrobial Activity
A study on structurally related compounds indicated notable antimicrobial effects against Gram-positive bacteria. For instance, compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics such as tetracycline and ciprofloxacin, suggesting potential applications in treating resistant bacterial strains .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition has shown that derivatives of propanones can modulate enzyme activity. The inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic applications in conditions such as cancer or metabolic disorders. For example, pyrazole derivatives have shown synergistic effects when combined with traditional chemotherapeutics like doxorubicin, indicating the potential for enhanced efficacy in cancer treatment .
Comparative Analysis with Similar Compounds
A comparison of 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one with other structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one | Difluoromethyl group | Different reactivity profile |
| 4-Chloroacetophenone | Simpler structure | Limited biological activity |
| 4-Difluoromethoxyacetophenone | Lacks chloro substituent | Retains some antimicrobial properties |
The unique combination of functional groups in 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds.
The mechanisms by which 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one exerts its biological effects are still under investigation. Potential mechanisms may include:
- Inhibition of Enzyme Activity : By binding to active sites on enzymes, it may prevent substrate interaction.
- Modulation of Receptor Activity : Interaction with specific receptors could alter signal transduction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
